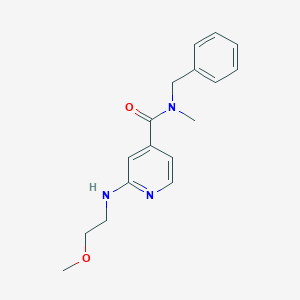
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide, also known as MEOX2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The exact mechanism of action of 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide. One potential direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, future research can explore the potential cardioprotective effects of this compound and its applications in the treatment of heart disease.
Synthesis Methods
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with oxalyl chloride to form pyridine-4-carbonyl chloride. This intermediate product is then reacted with 2-(2-methoxyethylamino)ethanol to obtain 2-(2-methoxyethylamino)-N-(pyridine-4-carbonyl)pyridine-4-carboxamide. The final step involves the reaction of this intermediate product with oxolane-2-methanol to yield this compound.
Scientific Research Applications
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide has demonstrated potential applications in various research fields, including cancer research, neurology, and cardiovascular research. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been shown to have cardioprotective effects and can potentially be used in the treatment of heart disease.
properties
IUPAC Name |
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-6-16-13-9-11(4-5-15-13)14(18)17-10-12-3-2-7-20-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJSGCNEZPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)

![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
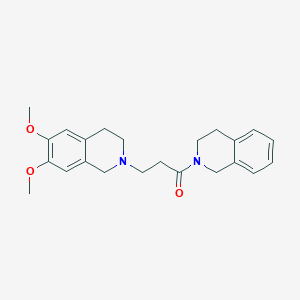

![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)
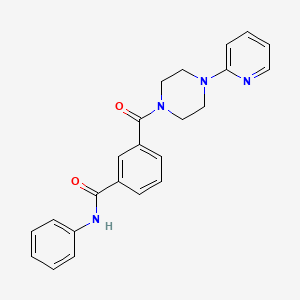
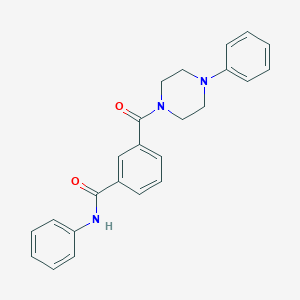

![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
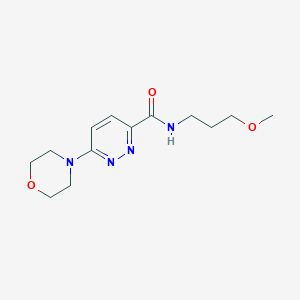
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
